Cas no 89854-91-1 ((2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE)

(2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE structure
89854-91-1 structure
商品名:(2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE
CAS番号:89854-91-1
MF:C7H16ClNO
メガワット:165.661041259766
MDL:MFCD28369182
CID:4659017
PubChem ID:21877171

(2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE 化学的及び物理的性質

名前と識別子

    • (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE
    • MDL: MFCD28369182
    • インチ: 1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H
    • InChIKey: ORPKUPNVXFLMRG-UHFFFAOYSA-N
    • ほほえんだ: C(C1CCCCC1N)O.[H]Cl

(2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-297130-0.1g
(2-aminocyclohexyl)methanol hydrochloride
89854-91-1 95.0%
0.1g
$528.0 2025-03-19
Enamine
EN300-297130-1.0g
(2-aminocyclohexyl)methanol hydrochloride
89854-91-1 95.0%
1.0g
$600.0 2025-03-19
Enamine
EN300-297130-5.0g
(2-aminocyclohexyl)methanol hydrochloride
89854-91-1 95.0%
5.0g
$1737.0 2025-03-19
A2B Chem LLC
AY08370-25mg
(2-Aminocyclohexyl)methanol hydrochloride
89854-91-1 95%
25mg
$360.00 2024-04-19
A2B Chem LLC
AY08370-250mg
(2-Aminocyclohexyl)methanol hydrochloride
89854-91-1 95%
250mg
$649.00 2024-04-19
Enamine
EN300-297130-1g
(2-aminocyclohexyl)methanol hydrochloride
89854-91-1
1g
$600.0 2023-09-06
Enamine
EN300-297130-10g
(2-aminocyclohexyl)methanol hydrochloride
89854-91-1
10g
$2577.0 2023-09-06
Enamine
EN300-297130-5g
(2-aminocyclohexyl)methanol hydrochloride
89854-91-1
5g
$1737.0 2023-09-06
A2B Chem LLC
AY08370-1mg
(2-Aminocyclohexyl)methanol hydrochloride
89854-91-1 95%
1mg
$245.00 2024-04-19
A2B Chem LLC
AY08370-100mg
(2-Aminocyclohexyl)methanol hydrochloride
89854-91-1 95%
100mg
$577.00 2023-12-29

(2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE 関連文献

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(2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDEに関する追加情報

Introduction to (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE (CAS No. 89854-91-1)

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule holding the potential to revolutionize therapeutic approaches. One such compound, (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE (CAS No. 89854-91-1), has garnered significant attention in recent years due to its unique structural properties and promising applications in medicinal chemistry. This introduction delves into the compound's chemical characteristics, synthesis methods, and its emerging role in cutting-edge research.

The molecular structure of (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE consists of a cyclohexyl ring substituted with an amino group at the 2-position and a hydroxymethyl group at the 1-position, followed by a hydrochloride salt form. This configuration imparts distinctive physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of both primary amine and hydroxyl functionalities allows for diverse chemical modifications, making it a versatile building block in drug discovery.

In recent years, there has been a surge in research focused on developing novel therapeutics targeting neurological disorders. The cyclohexyl moiety in (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE has been identified as a key structural element that can enhance binding affinity and metabolic stability, which are crucial factors for drug efficacy. Studies have shown that derivatives of this compound exhibit potential as kinase inhibitors and neuroprotective agents. For instance, modifications to the hydroxymethyl group have led to the development of compounds with improved blood-brain barrier penetration, a critical factor for treating central nervous system disorders.

The synthesis of (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE typically involves multi-step organic reactions, starting from readily available cyclohexanone derivatives. The process often begins with the reduction of cyclohexanone to cyclohexanol, followed by nitration to introduce an amino group at the desired position. Subsequent functional group transformations, such as protection-deprotection strategies and alkylation reactions, are employed to achieve the final structure. The hydrochloride salt formation is typically carried out under acidic conditions to ensure high yield and purity.

One of the most compelling aspects of (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE is its role as a precursor in the development of novel antibiotics. The structural motif has been found to interfere with bacterial cell wall synthesis, making it an attractive candidate for combating drug-resistant strains. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against Gram-negative bacteria, which pose significant challenges in modern medicine due to their inherent resistance mechanisms.

The pharmaceutical industry has also explored the use of (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE in the development of antiviral agents. Its ability to modulate enzyme activity associated with viral replication has led to promising results in preclinical trials. Researchers have identified that certain analogs of this compound can inhibit viral proteases and polymerases, thereby disrupting the viral life cycle. These findings hold significant implications for treating emerging infectious diseases and re-emerging pathogens.

In addition to its therapeutic applications, (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE has found utility in materials science and industrial chemistry. Its unique chemical properties make it suitable for use as a chiral auxiliary in asymmetric synthesis, where it aids in producing enantiomerically pure compounds essential for pharmaceuticals. Furthermore, its stability under various reaction conditions makes it a reliable choice for large-scale chemical processes.

The future prospects of (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE are vast and multifaceted. Ongoing research aims to further optimize its synthesis pathways to improve yield and reduce costs, making it more accessible for industrial applications. Additionally, exploring new derivatives and functional groups could unlock additional therapeutic potentials beyond current applications. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical advancements.

In conclusion, (2-AMINOCYCLOHEXYL)METHANOL HYDROCHLORIDE (CAS No. 89854-91-1) stands as a testament to the importance of fundamental chemical research in driving innovation across multiple sectors. Its unique structure and versatile reactivity have positioned it as a key intermediate in pharmaceutical development, with potential applications ranging from neurological disorders to antibiotics and antivirals. As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in shaping the future of medicine and chemistry.

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